molecular formula C15H17N3O2 B15058339 2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Cat. No.: B15058339
M. Wt: 271.31 g/mol
InChI Key: FAOINTMWNLIRDG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a complex organic compound that belongs to the class of imidazo[1,2-A]pyrazines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethyl-substituted dihydroimidazo[1,2-A]pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a pyrazine derivative under acidic or basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives with various functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine core and exhibit comparable chemical reactivity and biological activity.

    Triazole-pyrimidine hybrids: These compounds have similar structural features and are investigated for their neuroprotective and anti-inflammatory properties.

Uniqueness

2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is unique due to its specific substitution pattern and the presence of a methoxyphenyl group

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C15H17N3O2/c1-15(2)14-16-12(8-18(14)9-13(19)17-15)10-4-6-11(20-3)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)

InChI Key

FAOINTMWNLIRDG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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